2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile
Description
2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile is a nitrile derivative featuring a chloro-substituted acetonitrile backbone and a 3,5-dimethoxyphenyl group. For instance, the non-chlorinated parent compound, 2-(3,5-dimethoxyphenyl)acetonitrile (CAS 13388-75-5), has a molecular formula of C₁₀H₁₁NO₂, a melting point of 54–57°C, and a boiling point of 316.7±27.0°C . The addition of a chlorine atom at the acetonitrile position would increase molecular weight and likely alter reactivity and stability due to the electron-withdrawing nature of chlorine.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-chloro-2-(3,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10H,1-2H3 |
InChI Key |
NQIYEJAQPSHAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C#N)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent to form the nitrile group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile may involve large-scale batch processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and amides. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
The following table summarizes key differences between 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile and related compounds:
Key Observations:
- Substituent Effects on Physicochemical Properties: Methoxy vs. For example, 2-(3,5-dimethoxyphenyl)acetonitrile is soluble in ethanol and DMF , whereas chloro-substituted analogs (e.g., 2-(3,5-dichlorophenyl)acetonitrile) may exhibit lower polarity and higher volatility . Boiling Points: The dimethoxy derivative (316.7°C) has a higher boiling point than dichloro analogs (287°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from methoxy groups .
- Reactivity and Stability: Photodegradation: In dimethoxy-substituted curcuminoids, 3,5-dimethoxy groups accelerate photodegradation compared to other substitution patterns, producing benzaldehyde and benzoic acid derivatives . This suggests that 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile may similarly degrade under UV light, forming chloro-substituted byproducts. Synthetic Utility: The nitrile group in 2-(3,5-dimethoxyphenyl)acetonitrile is a versatile precursor for synthesizing amines, carboxylic acids, and heterocycles . Chlorination at the α-position (as in the target compound) could enhance its electrophilicity, making it more reactive in nucleophilic substitutions .
Biological Activity
2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile is an organic compound characterized by its unique molecular structure, which includes a chloro group, two methoxy groups, and a nitrile group attached to a benzene ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile is . The presence of the chloro and methoxy groups significantly influences its chemical reactivity and biological efficacy. The compound serves primarily as an intermediate in organic synthesis, with applications in various scientific and industrial fields .
Antimicrobial Properties
Research indicates that 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness at low minimum inhibitory concentrations (MIC). For instance, it has shown an MIC of 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Enterococcus faecalis | 16 μg/mL |
| Listeria monocytogenes | 16 μg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound is also being explored for its anticancer potential. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. The presence of methoxy groups is believed to enhance its binding affinity to these targets .
Case Study: Structure-Activity Relationship (SAR)
A study investigated the structure-activity relationship (SAR) of similar compounds and highlighted the importance of the methoxy substituents at the 3 and 5 positions of the aryl ring. Removal or alteration of these substituents led to a significant decrease in biological activity, indicating their critical role in maintaining efficacy .
Table 2: SAR Analysis of Related Compounds
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile | Chloro and two methoxy groups | Antimicrobial, Anticancer |
| 3,5-Dimethoxyphenylacetonitrile | Lacks chloro substituent | Reduced activity |
| 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide | Contains acetamide group instead of nitrile | Variable activity |
The mechanism by which 2-Chloro-2-(3,5-dimethoxyphenyl)acetonitrile exerts its biological effects is still under investigation. Current hypotheses suggest that the compound may inhibit specific enzymes or interfere with cellular signaling pathways crucial for microbial growth and cancer cell survival. The unique combination of functional groups contributes to its reactivity and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
